Physicochemical Characteristics and Synthetic Utility of 5-Methoxypyrimidin-2(1H)-one: A Technical Guide
Physicochemical Characteristics and Synthetic Utility of 5-Methoxypyrimidin-2(1H)-one: A Technical Guide
Executive Summary
In the landscape of medicinal chemistry and rational drug design, heterocyclic building blocks serve as the foundational architecture for novel therapeutics. 5-Methoxypyrimidin-2(1H)-one (CAS: 16290-93-0) is a highly versatile, functionalized pyrimidine derivative. Widely utilized in the synthesis of nucleoside analogs (such as 5-methoxycytidine) and targeted kinase inhibitors, its unique physicochemical profile dictates its reactivity, solubility, and binding affinity[1][2].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. Here, we will dissect the causality behind its structural dynamics, outline field-proven synthetic protocols, and establish a self-validating analytical framework for its application in drug development.
Physicochemical Profiling and Structural Causality
The macroscopic properties of 5-Methoxypyrimidin-2(1H)-one are a direct manifestation of its molecular architecture. The presence of the C5-methoxy group fundamentally alters the electron density of the pyrimidine ring, impacting everything from melting point to acid-base behavior.
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| CAS Number | 16290-93-0 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C₅H₆N₂O₂ | Base scaffold for further functionalization. |
| Molecular Weight | 126.11 g/mol | Low molecular weight ensures high ligand efficiency when used as a fragment[2]. |
| Melting Point | 187–189 °C | High melting point indicates strong intermolecular hydrogen bonding in the solid state[1]. |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | Standard crystalline packing density for functionalized pyrimidines[1]. |
| pKa (Predicted) | 8.27 ± 0.10 | Moderately acidic N1 proton, dictating the choice of base for alkylation[1]. |
The Causality of pKa and Reactivity
The predicted pKa of 8.27[1] is a critical parameter for synthetic planning. The N1 proton is acidic due to the electron-withdrawing nature of the adjacent C2 carbonyl group, which stabilizes the resulting conjugate base via resonance. However, the C5-methoxy group introduces a strong +M (mesomeric) electron-donating effect. This pushes electron density back into the aromatic system, slightly destabilizing the conjugate base compared to an unsubstituted pyrimidin-2-one. Consequently, the compound is a weak acid, meaning that mild bases (e.g., Potassium Carbonate) are perfectly sufficient for quantitative deprotonation, eliminating the need for hazardous, strong bases like Sodium Hydride.
Structural Dynamics: Tautomeric Equilibrium
5-Methoxypyrimidin-2(1H)-one exists in a dynamic lactam-lactim tautomeric equilibrium. Understanding this equilibrium is paramount because it dictates whether the molecule will undergo electrophilic attack at the nitrogen (N-alkylation) or the oxygen (O-alkylation).
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Lactam Form (1H-pyrimidin-2-one): Favored in polar solvents and solid-state due to superior hydrogen-bond donor/acceptor pairing.
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Lactim Form (2-hydroxypyrimidine): Transiently favored in non-polar environments.
Tautomeric equilibrium pathways and resulting synthetic trajectories.
Field-Proven Methodologies
To utilize 5-Methoxypyrimidin-2(1H)-one as a building block for complex organic molecules (such as the synthesis of derivatives[3]), precise control over reaction conditions is required.
Protocol: Selective N1-Alkylation (Nucleoside Precursor Synthesis)
This protocol is designed as a self-validating system. By strictly controlling the solvent and base, we force the reaction down the N-alkylation pathway, minimizing O-alkylated impurities.
Step 1: Preparation and Solvation
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Action: Suspend 1.0 equivalent of 5-Methoxypyrimidin-2(1H)-one in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
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Causality: DMF is a polar aprotic solvent. It highly solvates cations but leaves anions relatively "naked." This maximizes the nucleophilicity of the deprotonated pyrimidinone ring.
Step 2: Deprotonation
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Action: Add 1.5 equivalents of finely powdered Potassium Carbonate (K₂CO₃) and stir at 40 °C for 30 minutes.
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Causality: As established by the pKa of 8.27[1], K₂CO₃ is sufficiently basic to deprotonate the N1 position. The mild temperature ensures complete formation of the potassium salt without degrading the starting material.
Step 3: Electrophilic Addition
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Action: Dropwise addition of 1.1 equivalents of the alkyl halide (e.g., a protected ribofuranosyl chloride for nucleoside synthesis). Stir for 4–6 hours at 60 °C.
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Causality: The N1-anion attacks the electrophile via an S_N2 mechanism. Monitoring via Thin Layer Chromatography (TLC) under UV light (254 nm) will show a distinct shift in the Rf value and UV absorbance profile, validating the disruption of the original conjugated system.
Step 4: Quench and Isolation
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Action: Quench the reaction with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.
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Causality: The N-alkylated product is typically highly lipophilic compared to the starting material and inorganic salts, allowing for rapid purification via precipitation.
Analytical Characterization and Validation
Trust in chemical synthesis relies on rigorous, self-validating analytical workflows. To confirm the structural integrity of 5-Methoxypyrimidin-2(1H)-one or its derivatives, the following multi-modal analysis is mandatory.
Self-validating analytical workflow for compound verification.
Self-Validating Analytical Protocol
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High-Performance Liquid Chromatography (HPLC-UV):
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Method: C18 Reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% TFA).
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Validation: A single sharp peak at the expected retention time confirms >97% purity[2]. The UV spectrum extracted from the diode array detector (DAD) must match the characteristic pyrimidinone absorption profile (λmax ~ 230 nm and 280 nm).
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Nuclear Magnetic Resonance (¹H NMR, DMSO-d6):
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Validation: The structural causality of the molecule is proven here. A sharp singlet integrating to 3 protons at ~3.8 ppm confirms the intact C5-methoxy group. Two downfield singlets/doublets (depending on long-range coupling) between 7.5–8.5 ppm confirm the H4 and H6 pyrimidine protons. A broad singlet >11.0 ppm validates the presence of the exchangeable N1-H proton (lactam form).
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Mass Spectrometry (LC-MS, ESI+):
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Validation: The presence of a dominant [M+H]⁺ ion at m/z 127.1 confirms the molecular weight of 126.11 g/mol [1].
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References
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LookChem - 2(1H)-Pyrimidinone, 5-methoxy- (9CI) Chemical Properties and Synthesis. Retrieved from: [Link]
